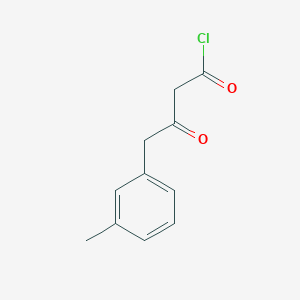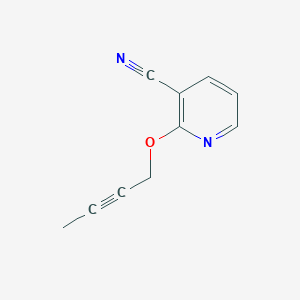
3-Iodo-5-(trifluoromethoxy)benzonitrile
Übersicht
Beschreibung
“3-Iodo-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 691877-05-1 . It has a molecular weight of 297.02 . It is a solid substance that should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for “3-Iodo-5-(trifluoromethoxy)benzonitrile” is 1S/C8H3F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“3-Iodo-5-(trifluoromethoxy)benzonitrile” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Iodination and Continuous Flow Chemistry
The iodination of related compounds, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, has been explored through C–H lithiation and treatment with iodine under continuous flow conditions. This process is significant for producing iodinated regioisomers, essential in various chemical syntheses and research applications. The study by Dunn et al. (2018) highlights the effectiveness of different bases in achieving the desired iodination.
Electrophilic Trifluoromethylation
Research on the trifluoromethylation of aromatic compounds, as demonstrated in the work of Mejía & Togni (2012), is relevant to the application of 3-Iodo-5-(trifluoromethoxy)benzonitrile. This process involves the use of hypervalent iodine reagents and has implications in the synthesis of trifluoromethylated aromatic compounds.
Applications in Solar Cell Technology
Benzonitrile-based electrolytes, closely related to the chemical structure of interest, have been found beneficial in dye-sensitized solar cells (DSSCs). This application is crucial for enhancing the stability and efficiency of solar cells. Latini et al. (2014) demonstrated the use of benzonitrile as an efficient electrolyte solvent in DSSCs.
Involvement in Coordination Chemistry
The compound also finds application in coordination chemistry, as seen in the study of uranium(III)/(IV) nitrile adducts by Enriquez, Scott, & Neu (2005). This research provides insights into the synthesis of complexes for understanding fundamental actinide coordination chemistry, where similar nitrile compounds are used.
Use in Organic Synthesis
The synthesis of various organic compounds, particularly those with pharmaceutical implications, often involves intermediates or reagents with similar structures to 3-Iodo-5-(trifluoromethoxy)benzonitrile. For example, Yamashita et al. (1989) developed a practical synthesis of a potential antitumor agent, using related iodinated and trifluoromethylated compounds.
Catalysis and Redox Chemistry
The compound can be relevant in studies involving catalysis and redox reactions. For instance, the research on cobalt corroles in the catalytic reduction of dioxygen by Kadish et al. (2008) provides insights into catalytic activities that could be pertinent to derivatives of 3-Iodo-5-(trifluoromethoxy)benzonitrile.
Safety And Hazards
The safety information for “3-Iodo-5-(trifluoromethoxy)benzonitrile” includes several hazard statements: H301;H312+H332;H319;H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-iodo-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFONFRJPBKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(trifluoromethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















